molecular formula C8H11NO2 B1443866 (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol CAS No. 1363210-25-6

(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol

Cat. No. B1443866
CAS RN: 1363210-25-6
M. Wt: 153.18 g/mol
InChI Key: ATQYGVCVGUFDOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of lipophilic diaromatic derivatives of ®-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol were synthesized and evaluated pharmacologically in vitro and in vivo for anticonvulsant activity . The compounds were effective as GABA uptake inhibitors and anticonvulsants, showing that these compounds can cross the blood-brain barrier .


Molecular Structure Analysis

The molecular formula of “(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol” is C8H11NO2 . The InChI code is 1S/C8H11NO2/c10-5-8-6-3-1-2-4-7 (6)9-11-8/h10H,1-5H2 .


Physical And Chemical Properties Analysis

“(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol” has a molecular weight of 153.18 g/mol . It is a yellow to brown solid at room temperature .

Scientific Research Applications

Organic Synthesis

(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol: is a valuable building block in organic synthesis. It can be used to construct complex molecules due to its reactive isoxazole ring. This compound can undergo various chemical reactions, including cycloadditions, to form new bonds and create diverse molecular architectures .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of pharmacologically active molecules. Its modified derivatives can act on the central nervous system (CNS) and may have potential as therapeutic agents for neurological disorders .

Material Science

Isoxazole rings are known for their incorporation into materials with unique electronic properties. The tetrahydrobenzo[C]isoxazol moiety could be used to synthesize novel polymers or small molecules that contribute to the development of organic semiconductors .

Agricultural Chemistry

Isoxazole derivatives have been explored for their use in agriculture. They can be synthesized into compounds that exhibit herbicidal or insecticidal activities, potentially leading to the development of new agrochemicals .

Biochemistry Research

This compound can be used as a scaffold for developing enzyme inhibitors. By modifying the isoxazole ring, researchers can create molecules that specifically bind to enzymes and modulate their activity, which is crucial in understanding biochemical pathways .

Environmental Science

In environmental science, derivatives of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol can be utilized as sensors or indicators for the presence of pollutants. Their chemical structure allows them to interact with specific contaminants, changing color or fluorescence in response .

Nanotechnology

The isoxazole ring can be functionalized to create molecules that self-assemble into nanostructures. These structures have potential applications in drug delivery systems and nanodevice fabrication .

Catalysis

Isoxazole derivatives can act as ligands in catalytic systems. They can stabilize metal catalysts and enhance their reactivity for various chemical transformations, including oxidation and reduction reactions .

Safety and Hazards

The safety information for “(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol” includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

4,5,6,7-tetrahydro-2,1-benzoxazol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-5-8-6-3-1-2-4-7(6)9-11-8/h10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQYGVCVGUFDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242558
Record name 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol

CAS RN

1363210-25-6
Record name 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363210-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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